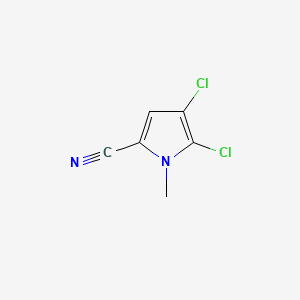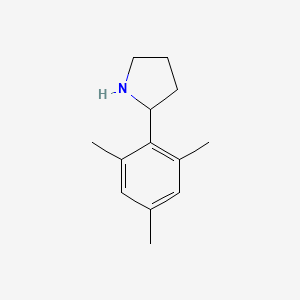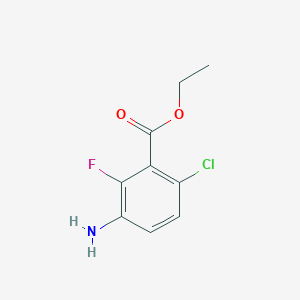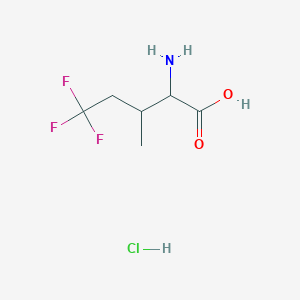![molecular formula C13H12Cl2O3 B13570102 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound characterized by its bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This method allows for the efficient construction of the bicyclic structure by reacting appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment, such as mercury lamps for photochemical reactions, is often required. the technical challenges associated with these methods, including the need for specific glassware and reaction conditions, can make large-scale production difficult .
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
科学研究应用
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .
相似化合物的比较
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness
What sets 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid apart is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications .
属性
分子式 |
C13H12Cl2O3 |
|---|---|
分子量 |
287.13 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O3/c1-12-5-13(6-12,11(16)17)10(18-12)7-2-3-8(14)9(15)4-7/h2-4,10H,5-6H2,1H3,(H,16,17) |
InChI 键 |
UQXJDWOGSIVMFF-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)

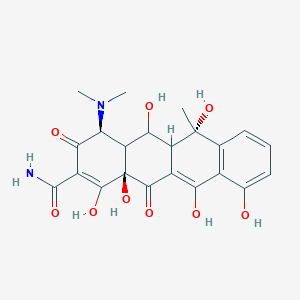

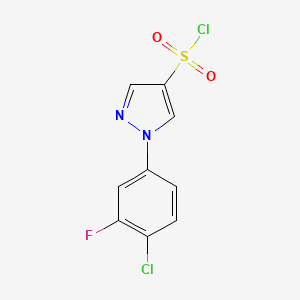
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
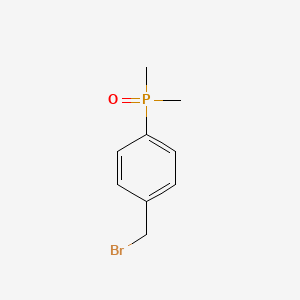

![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
